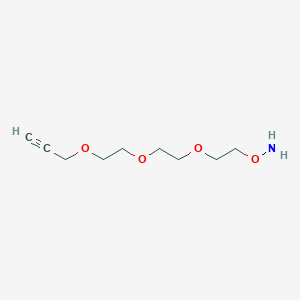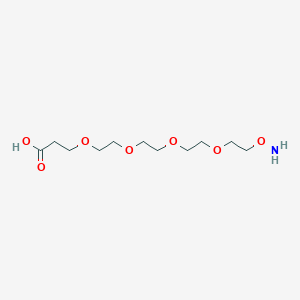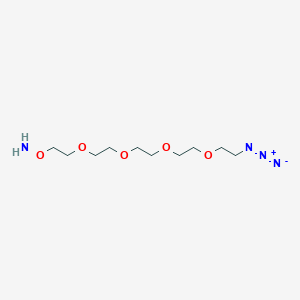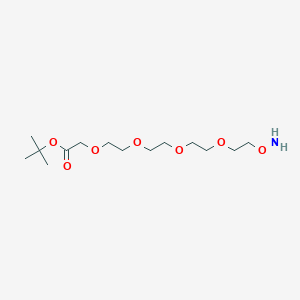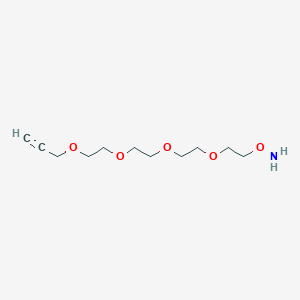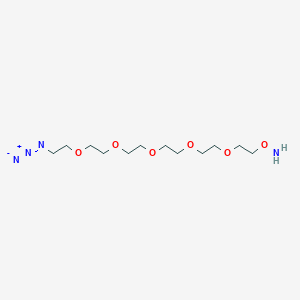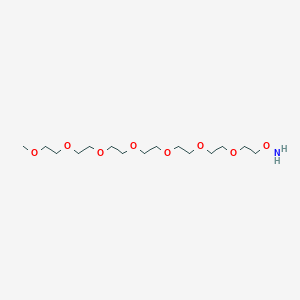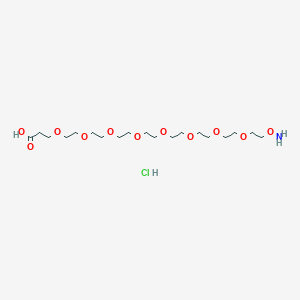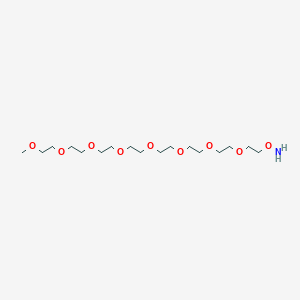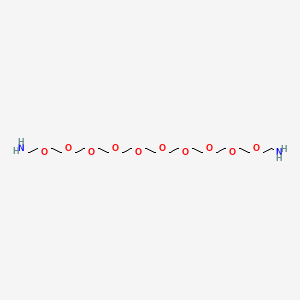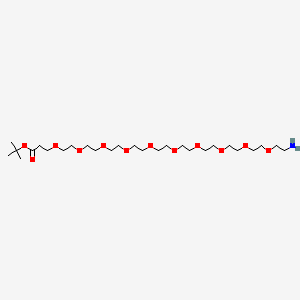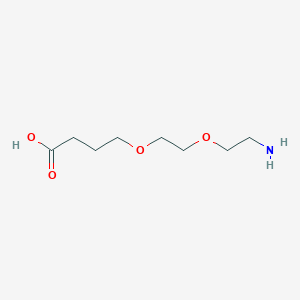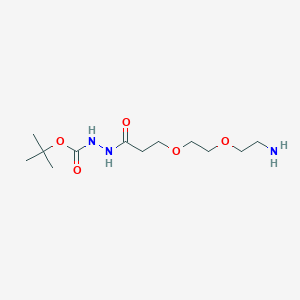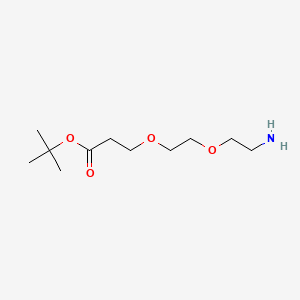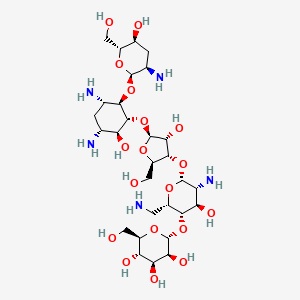
lividomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic SF 767 A is an antibiotic.
科学的研究の応用
Antibacterial and Antimicrobial Activity
Lividomycin A, an aminoglycoside antibiotic, has been extensively studied for its antibacterial and antimicrobial properties. It demonstrates a broad spectrum of activity against various bacteria, including Gram-positive bacteria such as Mycobacterium tuberculosis and Gram-negative bacteria like Pseudomonas aeruginosa. However, its effectiveness varies among different bacterial strains and species. Lividomycin A's antimicrobial activity is notably significant in pH 7.8 media, and its minimum inhibitory concentration (MIC) is influenced by the inoculum size. The development of resistance to lividomycin A in bacteria like P. aeruginosa and M. tuberculosis is slower compared to other antibiotics like kanamycin, but similar in Staphylococcus aureus. The antibiotic has shown positive effects in experimental infections in mice with several bacteria, including S. aureus, P. aeruginosa, and E. coli (Kobayashi, Nagoya, Yoshimura, Kaneko, & Ogata, 1972).
Mechanism of Action
Lividomycin A specifically inhibits bacterial protein synthesis and exhibits codon misreading activity. This antibiotic stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes. Despite its inhibitory effects on protein synthesis, it does not significantly affect the formation of aminoacyl-transfer ribonucleic acid or the puromycin reaction, highlighting its selective mechanism of action (Yamaguchi, Eda, Kobayashi, & Mitsuhashi, 1973).
Clinical Applications and Resistance
In clinical settings, lividomycin A has been used to treat respiratory tract infections with varying degrees of effectiveness depending on the causative organism. The antibiotic is effective against certain bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, but less effective against others like Pseudomonas aeruginosa. Studies on clinical isolates have shown that lividomycin A's MIC values are generally superior to those of kanamycin for many strains. However, resistance to lividomycin A can develop, and enzymatic inactivation by resistant bacterial strains has been observed (Kondo, Miwa, Suhachiro, Yokouchi, & Ando, 1975).
特性
CAS番号 |
36441-41-5 |
|---|---|
製品名 |
lividomycin A |
分子式 |
C29H55N5O18 |
分子量 |
761.77 |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-(((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3R,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)-4-hydroxytetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
InChIキー |
DBLVDAUGBTYDFR-RRCSYQSCSA-N |
SMILES |
N[C@H]1[C@H](O)[C@@H](O[C@@H]2O[C@H](CO)[C@@H]([C@H]2O)O[C@@H]3[C@H](N)[C@@H](O)[C@H](O[C@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]4O)[C@H](CN)O3)[C@@H]([C@@H](N)C1)O[C@H]5O[C@H](CO)[C@@H](O)C[C@H]5N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



